D(-)-Pantolactone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

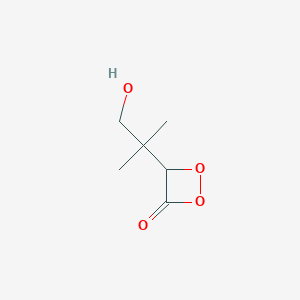

Molecular Formula |

C6H10O4 |

|---|---|

Molecular Weight |

146.14 g/mol |

IUPAC Name |

4-(1-hydroxy-2-methylpropan-2-yl)dioxetan-3-one |

InChI |

InChI=1S/C6H10O4/c1-6(2,3-7)4-5(8)10-9-4/h4,7H,3H2,1-2H3 |

InChI Key |

PEMICFJYIINBJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CO)C1C(=O)OO1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to D(-)-Pantolactone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-Pantolactone, also known as (R)-(-)-Pantolactone, is a chiral molecule of significant interest in the pharmaceutical, cosmetic, and fine chemical industries.[1] It serves as a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives, which are essential for various metabolic processes.[2][3] Its stereospecific structure makes it an invaluable chiral building block for the enantioselective synthesis of complex molecules, ensuring high purity and efficacy in the final products.[1][4] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid at room temperature.[2][5] It is known to be hygroscopic, readily absorbing moisture from the air, and is soluble in water and common organic solvents like ethanol, ether, dichloromethane, and chloroform.[6]

Table 1: General and Physical Properties of this compound

| Property | Value |

| Appearance | White crystalline powder or crystals[2][6] |

| Molecular Formula | C₆H₁₀O₃[7][8] |

| Molecular Weight | 130.14 g/mol [2][7][8] |

| Melting Point | 88-93 °C[9], 91 °C (lit.)[2], 92 °C[5][6] |

| Boiling Point | 120-122 °C at 15 mmHg (lit.)[2], 130 °C at 2.4 kPa[6], 224.6 °C at 760 mmHg[5][10] |

| Solubility | Soluble in water, ethanol, ether, dichloromethane, and chloroform[6] |

| Density | 1.2 ± 0.1 g/cm³[5] |

| Flash Point | 99.0 ± 13.2 °C[5] |

| Refractive Index | 1.469[5] |

Table 2: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (3R)-3-hydroxy-4,4-dimethyloxolan-2-one[7] |

| CAS Number | 599-04-2[2][7][8] |

| Synonyms | D-Pantolactone, (R)-pantolactone, D-(-)-Pantoyl lactone, (R)-3-Hydroxy-4,4-dimethyldihydrofuran-2(3H)-one[2][7] |

| InChI | 1S/C6H10O3/c1-6(2)3-9-5(8)4(6)7/h4,7H,3H2,1-2H3/t4-/m0/s1[11] |

| InChI Key | SERHXTVXHNVDKA-BYPYZUCNSA-N[11] |

| SMILES | CC1(C)COC(=O)[C@@H]1O[12] |

| EC Number | 209-963-3 |

| PubChem CID | 439368[7] |

Table 3: Spectroscopic and Optical Properties of this compound

| Property | Data |

| Optical Rotation | [α]²⁰/D = -51 ± 2° (c=2 in H₂O)[2][3], [α]²⁵/D = -49.8° (c=2 in H₂O)[11], -48° to -52° (c=2 in water)[9] |

| ¹H NMR (D₂O, pH 7.4) | Shifts [ppm]: 4.37, 4.15, 4.13, 4.10, 4.08, 1.18, 1.01[7] |

| ¹³C NMR (D₂O, pH 7.4) | Shifts [ppm]: 182.61, 79.67, 78.25, 43.31, 24.12, 20.87, 20.86[7] |

Chemical Structure

This compound is a γ-butyrolactone, which is a five-membered ring containing an ester group.[13] Its structure is characterized by a hydroxyl group at the C3 position and two methyl groups at the C4 position. The stereochemistry at the C3 position is 'R', which is responsible for its optical activity and its designation as D(-).[7] This specific chirality is crucial for its biological role as a precursor to the biologically active D-pantothenic acid.[14]

Synthesis and Production

The primary industrial production of this compound involves the resolution of a racemic mixture of DL-pantolactone.[6][15] This can be achieved through chemical or, more commonly, enzymatic methods.[6] Biocatalytic kinetic resolution using enzymes like D-lactonase offers an efficient and environmentally friendly route to synthesize this compound with high optical purity.[14][16]

Another approach involves the deracemization of DL-pantolactone using a multi-enzyme cascade, which can achieve high enantiomeric excess.[15] The synthesis of the initial DL-pantolactone often starts from isobutyraldehyde (B47883) and formaldehyde.[6]

Role in Vitamin B5 Synthesis

The primary and most significant application of this compound is its role as a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5).[2][3] D-pantothenic acid is a component of coenzyme A, which is essential for a wide range of metabolic reactions. The synthesis involves the condensation of this compound with β-alanine.

Caption: Synthesis of D-Pantothenic Acid from this compound.

Experimental Protocols

While detailed, step-by-step experimental protocols are proprietary to specific manufacturers and research labs, the following outlines the general methodologies for key analytical procedures based on the available data.

Measurement of Optical Rotation

The specific rotation of this compound is a critical parameter for confirming its enantiomeric purity.

-

Instrumentation: A polarimeter.

-

Sample Preparation: Prepare a solution of this compound in water at a concentration of 2 g/100 mL (c=2).[2][3]

-

Procedure:

-

Calibrate the polarimeter using a blank (deionized water).

-

Fill the sample cell with the prepared this compound solution, ensuring no air bubbles are present.

-

Measure the optical rotation at the sodium D-line (589 nm) at a controlled temperature (typically 20°C or 25°C).[2]

-

The observed rotation is then used to calculate the specific rotation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A high-resolution NMR spectrometer.

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).[7] The concentration will depend on the instrument's sensitivity.

-

Procedure:

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Analyze the chemical shifts, integration (for ¹H), and coupling patterns to confirm the presence of the expected functional groups and their connectivity.[7]

-

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in this compound.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be prepared as a KBr pellet or a Nujol mull.[17]

-

Procedure:

-

Acquire the IR spectrum over the appropriate wavenumber range (typically 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O stretching vibrations to confirm the structure.

-

Applications in Drug Development and Research

Beyond its role in Vitamin B5 synthesis, this compound is a valuable chiral auxiliary in asymmetric synthesis.[1] Its well-defined stereochemistry allows for the controlled synthesis of other chiral molecules, which is of paramount importance in the development of pharmaceuticals where a specific enantiomer is often responsible for the desired therapeutic effect.[4]

In the cosmetics industry, this compound is utilized for its moisturizing properties and as a precursor to D-panthenol, a common ingredient in skin and hair care products.[2][3] In biochemical research, it is used in studies related to metabolic pathways.[2][3]

Safety and Handling

This compound is classified as an eye irritant.[5] Standard laboratory safety precautions should be followed when handling this compound, including the use of eye protection, gloves, and a dust mask.[18] It should be stored in a cool, dry place, protected from moisture due to its hygroscopic nature.[2]

Conclusion

This compound is a fundamentally important chiral molecule with a well-defined chemical structure and a distinct set of chemical and physical properties. Its primary application as a precursor to Vitamin B5, along with its utility as a chiral building block, solidifies its significance in the pharmaceutical, cosmetic, and fine chemical sectors. A thorough understanding of its properties and handling is essential for researchers and professionals working in these fields.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. D-(-)-Pantolactone | 599-04-2 | Q-200921 | Biosynth [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. Page loading... [wap.guidechem.com]

- 7. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scbt.com [scbt.com]

- 9. L15983.06 [thermofisher.com]

- 10. echemi.com [echemi.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. CAS 599-04-2: D-Pantolactone | CymitQuimica [cymitquimica.com]

- 13. ymdb.ca [ymdb.ca]

- 14. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. D-(-)-PANTOLACTONE(599-04-2) 1H NMR spectrum [chemicalbook.com]

- 18. D-(−)-泛内酯 99% | Sigma-Aldrich [sigmaaldrich.com]

The Pivotal Role of D(-)-Pantolactone in Coenzyme A Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(-)-Pantolactone, a chiral precursor to the essential vitamin B5 (pantothenic acid), holds a critical position in the universal biosynthetic pathway of Coenzyme A (CoA), a vital cofactor in numerous metabolic processes. This technical guide provides an in-depth exploration of the biological significance of this compound, focusing on its role within the metabolic framework leading to CoA. We will dissect the enzymatic conversions, present key kinetic data, and provide detailed experimental protocols for the characterization of the enzymes involved. Furthermore, this guide will illustrate the intricate signaling and metabolic pathways using precisely rendered diagrams to facilitate a deeper understanding of the molecular logistics.

Introduction

This compound, chemically known as (R)-(-)-dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a key intermediate in the synthesis of D-pantothenic acid.[1][2] While not a direct participant in most core metabolic cycles, its singular role as a precursor to pantothenate places it at the inception of the Coenzyme A (CoA) biosynthetic pathway. CoA is an indispensable molecule in all living organisms, participating in the Krebs cycle, fatty acid metabolism, and the synthesis of numerous vital compounds.[3] The metabolic pathway originating from this compound's hydrolyzed form, D-pantoate, is therefore of significant interest to researchers in metabolism, microbiology, and drug development, as the enzymes in this pathway represent potential targets for novel antimicrobial agents.[4][5] This guide will provide a comprehensive technical overview of the metabolic journey from this compound to CoA, supported by quantitative data and detailed methodologies.

The Metabolic Pathway: From this compound to Coenzyme A

The conversion of this compound to CoA is a multi-step enzymatic process. This compound itself is first hydrolyzed to D-pantoate. This can occur spontaneously at neutral pH or be catalyzed by lactonases.[6][7] D-pantoate then serves as the substrate for a series of enzymatic reactions.

The biosynthesis of pantothenate from D-pantoate involves two key enzymes:

-

Ketopantoate Reductase (KPR) : This enzyme is not directly involved in the conversion of D-pantoate but is essential for its synthesis from α-ketoisovalerate, an intermediate in the valine biosynthesis pathway.[4][8] It catalyzes the NADPH-dependent reduction of ketopantoate to D-pantoate.[4]

-

Pantothenate Synthetase (PS) : This enzyme catalyzes the ATP-dependent condensation of D-pantoate and β-alanine to form D-pantothenic acid.[1][8]

Once synthesized, D-pantothenic acid enters the five-step pathway to Coenzyme A.[3]

Pantothenate Biosynthesis Pathway

Coenzyme A Biosynthesis Pathway

Quantitative Data

While direct measurements of intracellular this compound concentrations and metabolic flux under normal physiological conditions are not extensively reported, kinetic parameters for the key enzymes in the subsequent pathway have been characterized in several organisms.

Kinetic Parameters of Key Enzymes

| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference(s) |

| Ketopantoate Reductase (PanE) | Escherichia coli | Ketopantoate | 0.034 | 233 | [9] |

| NADPH | 0.017 | 233 | [9] | ||

| Pantothenate Synthetase (PanC) | Mycobacterium tuberculosis | D-Pantoate | 0.13 | 3.4 | [1] |

| β-Alanine | 0.8 | 3.4 | [1] | ||

| ATP | 2.6 | 3.4 | [1] | ||

| Escherichia coli | D-Pantoate | 0.02 | 1.2 | [10] | |

| β-Alanine | 0.5 | 1.2 | [10] | ||

| ATP | 0.1 | 1.2 | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for studying the enzymes involved in the pantothenate pathway.

Assay for D-Pantolactone Hydrolase (D-Lactonase) Activity

This protocol is adapted for the determination of D-lactonase activity through the measurement of D-pantoic acid formation from a racemic mixture of D,L-pantolactone.

Materials:

-

D,L-Pantolactone

-

0.2 M Tris-HCl buffer (pH 7.0)

-

Enzyme solution (cell lysate or purified enzyme)

-

High-Performance Liquid Chromatography (HPLC) system with a chiral column

Procedure:

-

Prepare a 2% (w/v) solution of D,L-pantolactone in 0.2 M Tris-HCl buffer (pH 7.0).

-

Initiate the reaction by adding the enzyme solution to the substrate solution. A typical reaction volume is 2 mL.

-

Incubate the reaction mixture with shaking at 28°C.

-

At various time points, withdraw aliquots of the reaction mixture and stop the reaction (e.g., by adding acid or heat).

-

Centrifuge the samples to remove any precipitate.

-

Analyze the supernatant by HPLC on a chiral column to separate and quantify the remaining D- and L-pantolactone and the produced D-pantoic acid.[11]

-

Enzyme activity can be calculated based on the rate of D-pantoic acid formation or D-pantolactone consumption.

Assay for Pantothenate Synthetase (PanC) Activity

This protocol describes a coupled enzymatic assay to continuously monitor the production of AMP, which is stoichiometric with pantothenate synthesis.[1]

Materials:

-

D-Pantoate

-

β-Alanine

-

ATP

-

MgCl2

-

KCl

-

Tris-HCl buffer (pH 8.0)

-

Myokinase

-

Pyruvate (B1213749) kinase

-

Lactate (B86563) dehydrogenase

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Pantothenate Synthetase (purified or as cell extract)

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 100 mM KCl, 2 mM PEP, 0.2 mM NADH, 5 units of myokinase, 5 units of pyruvate kinase, and 10 units of lactate dehydrogenase.

-

Add varying concentrations of D-pantoate, β-alanine, and ATP to the reaction mixture.

-

Initiate the reaction by adding the pantothenate synthetase enzyme.

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

The rate of the reaction is proportional to the rate of pantothenate synthesis.

Experimental Workflow for Enzyme Assays

Other Biological Roles and Future Directions

Currently, the primary established biological role of this compound is as a precursor for pantothenic acid biosynthesis.[1][2] It is also recognized as a degradation product of pantothenic acid.[12] There is limited evidence to suggest that this compound has significant direct biological roles within metabolic pathways beyond this precursor function. It has not been identified as a signaling molecule or an allosteric regulator of other metabolic enzymes.

Future research in this area could focus on several key aspects:

-

Quantification of Intracellular Concentrations: The development of sensitive analytical methods to accurately measure the intracellular concentrations of this compound and D-pantoate in various organisms under different physiological conditions would provide valuable insights into the regulation of the pantothenate pathway.

-

Metabolic Flux Analysis: Performing metabolic flux analysis using stable isotope-labeled precursors under normal physiological conditions will be crucial to determine the in vivo rates of the enzymatic reactions and to identify potential bottlenecks in the pathway.[13]

-

Exploration of Non-Canonical Roles: While currently unknown, further investigation into potential alternative metabolic fates or signaling functions of this compound could reveal new layers of metabolic regulation.

Conclusion

This compound serves as a critical entry point into the essential metabolic pathway of Coenzyme A biosynthesis. Understanding the enzymatic processes that convert it to pantothenic acid and subsequently to CoA is fundamental for a complete picture of cellular metabolism. The kinetic data and experimental protocols provided in this guide offer a solid foundation for researchers to further explore this vital pathway. The elucidation of the finer details of its regulation and in vivo dynamics holds promise for the development of novel therapeutic strategies, particularly in the realm of antimicrobial drug discovery.

References

- 1. Frontiers | Vitamin in the Crosshairs: Targeting Pantothenate and Coenzyme A Biosynthesis for New Antituberculosis Agents [frontiersin.org]

- 2. D-Pantolactone | 599-04-2 | FP00106 | Biosynth [biosynth.com]

- 3. Biosynthesis of Pantothenic Acid and Coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ketopantoate Reductase | Wood Lab [woodlab.franklinresearch.uga.edu]

- 5. Detecting subtle functional differences in ketopantoate reductase and related enzymes using a rule-based approach with sequence-structure homology recognition scores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Multi-Enzymatic Cascade for Efficient Deracemization of dl-Pantolactone into d-Pantolactone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of Pantothenic Acid and Coenzyme A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of active site residues in E. coli ketopantoate reductase by mutagenesis and chemical rescue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The broad amine scope of pantothenate synthetase enables the synthesis of pharmaceutically relevant amides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. US5275949A - Process for the preparation of D-pantolactone - Google Patents [patents.google.com]

- 12. selleckchem.com [selleckchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Natural Occurrence and Sources of D(-)-Pantolactone

For Researchers, Scientists, and Drug Development Professionals

Abstract

D(-)-Pantolactone, a chiral molecule of significant interest, serves as a crucial intermediate in the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives. While extensively studied from a synthetic and biotechnological perspective, its natural occurrence provides valuable insights into biosynthetic pathways and potential novel sources. This technical guide offers a comprehensive overview of the known natural occurrences of this compound, detailing its presence in various biological systems. It further outlines the de novo biosynthetic pathway for its precursor, D-pantoic acid, and provides detailed, synthesized experimental protocols for the extraction and quantification of this compound from natural matrices. This document aims to be a foundational resource for researchers in natural product chemistry, metabolic engineering, and pharmaceutical development.

Introduction

This compound, formally known as (R)-3-hydroxy-4,4-dimethyloxolan-2-one, is a chiral γ-butyrolactone. Its primary significance lies in its role as a key precursor for the industrial synthesis of D-pantothenic acid and other related compounds like D-panthenol, which are widely used in the pharmaceutical, cosmetic, and food industries.[1][2] While chemical and enzymatic resolution of racemic DL-pantolactone are the dominant industrial production methods, understanding the natural origins and biosynthetic routes of the D(-) enantiomer is of fundamental scientific and potential commercial importance.

This guide focuses exclusively on the natural occurrence and endogenous biosynthesis of this compound, distinguishing it from its production via industrial biotransformation of synthetic racemic precursors.

Natural Occurrence

The presence of this compound as a naturally occurring metabolite has been identified in a limited number of biological sources. Specific quantitative data on its concentration in these matrices is not extensively available in publicly accessible literature; however, its presence has been qualitatively confirmed.

In Microorganisms

-

Saccharomyces cerevisiae : this compound is recognized as a metabolite in the budding yeast Saccharomyces cerevisiae.[3] Its formation is linked to the pantothenate and coenzyme A (CoA) biosynthetic pathways, which are fundamental to the metabolism of this organism.

In Plants

-

Nicotiana tabacum : The presence of pantolactone has been reported in tobacco.[3] The specific concentration and physiological role in the plant are not well-documented but its occurrence points to the existence of the necessary biosynthetic machinery.

In Foodstuffs

-

Royal Jelly : While not a direct measurement of this compound, royal jelly is one of the richest natural sources of its derivative, D-pantothenic acid, with concentrations ranging from 120 to 565 mg/kg.[4][5][6] This suggests a significant flux through the biosynthetic pathway of D-pantoic acid and its lactone precursor in honeybees.

-

Pre-cooked Vegetable Oil : this compound has also been identified in pre-cooked vegetable oil, likely as a degradation product of pantothenic acid present in the original plant material.[3]

Biosynthesis of this compound Precursor

This compound is readily formed from its corresponding carboxylic acid, D-pantoic acid, through spontaneous or enzyme-catalyzed intramolecular esterification (lactonization). The de novo biosynthesis of D-pantoic acid has been primarily elucidated in microorganisms such as Escherichia coli. The pathway commences with an intermediate from the valine biosynthesis pathway, α-ketoisovalerate.

The key enzymatic steps are as follows:

-

Formation of Ketopantoate : α-Ketoisovalerate is hydroxymethylated to form α-ketopantoate. This reaction is catalyzed by ketopantoate hydroxymethyltransferase (PanB).

-

Reduction to Pantoate : The α-keto group of α-ketopantoate is then stereospecifically reduced to a hydroxyl group to yield D-pantoate. This reduction is carried out by ketopantoate reductase (PanE), an NADPH-dependent enzyme.

-

Lactonization : D-pantoic acid can then cyclize to form this compound.

This biosynthetic pathway is a critical segment of the overall synthesis of pantothenic acid (Vitamin B5), where D-pantoate is condensed with β-alanine by the enzyme pantothenate synthetase (PanC).

Signaling Pathway Diagram

Experimental Protocols

Detailed experimental protocols for the specific quantification of this compound in natural sources are not abundant in the literature. The following sections provide synthesized methodologies adapted from established procedures for similar analytes in relevant matrices.

Extraction of this compound from Nicotiana tabacum Leaves

This protocol is adapted from methods for the extraction of various metabolites from tobacco leaves.[7][8]

4.1.1. Materials and Reagents

-

Fresh or lyophilized Nicotiana tabacum leaves

-

Liquid nitrogen

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (Milli-Q or equivalent)

-

Internal Standard (IS): e.g., D-Pantolactone-¹³C₆,¹⁵N₁ (if available) or a structurally similar stable isotope-labeled lactone.

-

Centrifuge tubes (50 mL)

-

Homogenizer (e.g., bead beater or mortar and pestle)

-

Rotary evaporator

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Vortex mixer

-

Centrifuge

4.1.2. Extraction Procedure

-

Sample Preparation : Weigh approximately 1 g of fresh tobacco leaves (or 100 mg of lyophilized, powdered leaves) into a pre-chilled mortar or a bead beater tube.

-

Homogenization : Immediately add liquid nitrogen to flash-freeze the tissue and grind to a fine powder using a pestle or homogenize with beads.

-

Solvent Extraction : To the powdered sample, add 10 mL of a pre-chilled extraction solvent mixture of water:methanol:acetonitrile (3:1:1, v/v/v).[7]

-

Internal Standard Spiking : Add a known concentration of the internal standard to the extraction mixture.

-

Extraction : Vortex the mixture vigorously for 1 minute, followed by sonication in an ultrasonic bath for 15 minutes at 4°C.

-

Centrifugation : Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Supernatant Collection : Carefully collect the supernatant and transfer it to a new tube.

-

Solvent Evaporation : Concentrate the extract to near dryness using a rotary evaporator at a temperature not exceeding 40°C.

-

Reconstitution and Clean-up : Reconstitute the residue in 1 mL of 10% methanol. Condition an SPE C18 cartridge with methanol followed by water. Load the reconstituted sample onto the cartridge and wash with water to remove highly polar impurities. Elute the this compound with methanol.

-

Final Preparation : Evaporate the methanol eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 200 µL) of the initial mobile phase for GC-MS or LC-MS analysis.

Quantification of this compound by GC-MS

This method is adapted from general protocols for the GC-MS analysis of plant metabolites.[7][9]

4.2.1. Derivatization

-

To the dried extract from section 4.1.2, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) (20 mg/mL) and incubate at 37°C for 90 minutes to protect carbonyl groups.

-

Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 70°C for 30 minutes to silylate the hydroxyl group.

4.2.2. GC-MS Conditions

-

Gas Chromatograph : Agilent 7890B GC or equivalent.

-

Mass Spectrometer : Agilent 5977A MSD or equivalent.

-

Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

-

Injector Temperature : 250°C.

-

Injection Volume : 1 µL (splitless mode).

-

Carrier Gas : Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program : Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature : 280°C.

-

Ion Source Temperature : 230°C.

-

Ionization Mode : Electron Ionization (EI) at 70 eV.

-

Acquisition Mode : Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for derivatized this compound (e.g., m/z of the trimethylsilyl (B98337) derivative) and the internal standard.

4.2.3. Quantification

-

Create a calibration curve using serial dilutions of a derivatized authentic this compound standard with a fixed concentration of the internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Calculate the concentration of this compound in the original sample based on the calibration curve.

Extraction and Quantification of this compound from Saccharomyces cerevisiae

This protocol is adapted from established methods for yeast metabolomics.[10][11]

4.3.1. Materials and Reagents

-

Yeast culture (S. cerevisiae)

-

Quenching Solution: 60% methanol, pre-chilled to -40°C.

-

Extraction Solvent: 75% ethanol (B145695), pre-chilled to -20°C.

-

Internal Standard (as in 4.1.1).

-

Centrifuge tubes.

-

Liquid nitrogen.

-

Lyophilizer.

4.3.2. Extraction Procedure

-

Quenching : Rapidly withdraw a known volume of yeast culture and immediately quench metabolic activity by mixing with 5 volumes of pre-chilled 60% methanol.

-

Cell Pelleting : Centrifuge at 5,000 x g for 5 minutes at -10°C. Discard the supernatant.

-

Washing : Wash the cell pellet with the pre-chilled quenching solution and repeat the centrifugation.

-

Extraction : Resuspend the cell pellet in 1 mL of pre-chilled 75% ethanol containing the internal standard.

-

Lysis and Incubation : Incubate at 80°C for 3 minutes to extract metabolites, followed by immediate cooling on ice.

-

Centrifugation : Centrifuge at 15,000 x g for 10 minutes at 4°C.

-

Supernatant Collection : Transfer the supernatant containing the metabolites to a new tube.

-

Drying : Lyophilize the extract to complete dryness.

-

Reconstitution : Reconstitute the dried extract in a known volume of the initial mobile phase for LC-MS/MS analysis.

Quantification of this compound by LC-MS/MS

4.4.1. LC-MS/MS Conditions

-

Liquid Chromatograph : Agilent 1290 Infinity II or equivalent.

-

Mass Spectrometer : Sciex Triple Quad™ 6500+ or equivalent.

-

Column : Chiral stationary phase column (e.g., amylose (B160209) or cellulose-based) for enantiomeric separation, or a HILIC column for general separation.

-

Mobile Phase A : Water with 0.1% formic acid.

-

Mobile Phase B : Acetonitrile with 0.1% formic acid.

-

Gradient : Optimize for separation of this compound from other metabolites. A typical gradient might be: 0-2 min, 95% B; 2-10 min, ramp to 5% B; 10-12 min, hold at 5% B; 12-12.1 min, return to 95% B; 12.1-15 min, re-equilibration.

-

Flow Rate : 0.4 mL/min.

-

Column Temperature : 40°C.

-

Ion Source : Electrospray Ionization (ESI), positive mode.

-

Acquisition Mode : Multiple Reaction Monitoring (MRM). Optimize precursor-product ion transitions for this compound and the internal standard.

4.4.2. Quantification

-

Prepare a calibration curve by analyzing serial dilutions of an authentic this compound standard with a fixed concentration of the internal standard.

-

Calculate the concentration in the samples using the same method described in section 4.2.3.

Experimental Workflow Diagram

Conclusion

The natural occurrence of this compound, though not widely documented in quantitative terms, is confirmed in key biological systems such as Saccharomyces cerevisiae and Nicotiana tabacum. Its presence is intrinsically linked to the fundamental biosynthetic pathway of pantothenic acid, originating from the amino acid precursor valine. The provided biosynthetic pathway diagram and detailed, albeit adapted, experimental protocols offer a robust framework for researchers aiming to investigate and quantify this important chiral molecule in natural matrices. Further research is warranted to establish the precise concentrations and physiological roles of this compound in these organisms, which could unveil new opportunities for metabolic engineering and natural product sourcing.

References

- 1. selleckchem.com [selleckchem.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. HPLC determination of pantothenic acid in royal jelly - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Gas chromatography-mass spectrometric method for metabolic profiling of tobacco leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Gas chromatography-mass spectrometric method for metabolic profiling of tobacco leaves: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. Quantitative Metabolomics of Saccharomyces Cerevisiae Using Liquid Chromatography Coupled with Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sciex.com [sciex.com]

Physicochemical characteristics of (R)-(-)-Pantolactone

An In-depth Technical Guide to the Physicochemical Characteristics of (R)-(-)-Pantolactone

Introduction

(R)-(-)-Pantolactone, also known as D-(-)-Pantolactone, is a chiral bicyclic lactone that serves as a crucial intermediate in the synthesis of pantothenic acid (Vitamin B5) and its derivatives, such as panthenol.[1] Its stereochemistry and functional groups make it a valuable building block in the pharmaceutical and cosmetic industries.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of (R)-(-)-Pantolactone, complete with detailed experimental protocols and structured data for researchers, scientists, and drug development professionals.

Core Physicochemical Data

The fundamental properties of (R)-(-)-Pantolactone are summarized in the tables below, providing a clear reference for its identity and behavior.

Table 1: General and Structural Information

| Property | Value | Reference |

| CAS Number | 599-04-2 | [1][2] |

| Molecular Formula | C₆H₁₀O₃ | [1][3] |

| Molecular Weight | 130.14 g/mol | [1][3] |

| Appearance | White crystalline powder or crystals | [1][4] |

| Odor | Cotton candy | [4][5] |

| InChI Key | SERHXTVXHNVDKA-BYPYZUCNSA-N | [4] |

| SMILES | CC1(C)COC(=O)[C@@H]1O |

Table 2: Thermal Properties

| Property | Value | Conditions | Reference |

| Melting Point | 91-92 °C | (lit.) | [1][2][6] |

| Boiling Point | 120-122 °C | 15 mmHg (lit.) | [1] |

| Flash Point | 99 °C | (est.) | [5][7] |

Table 3: Optical Properties

| Property | Value | Conditions | Reference |

| Specific Rotation | [α]²⁰/D = -51 ± 2° | c=2 in H₂O | [1] |

| Specific Rotation | [α]²⁵/D = -50.7° | c=2.05 in H₂O | [2] |

| Specific Rotation | [α]²⁵/D = -49.8° | c=2 in H₂O | [4] |

Table 4: Solubility Profile

| Solvent | Solubility | Reference |

| Water | Soluble (1e+006 mg/L @ 25 °C est.) | [5] |

| Ethanol | Moderately Soluble | [7] |

| Methanol | Moderately Soluble | [7] |

| Chloroform | Sparingly Soluble | [4] |

| Ethyl Acetate | Slightly Soluble | [4] |

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of (R)-(-)-Pantolactone are outlined below. These protocols are generalized and may require optimization based on available equipment and specific sample purity.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity for a crystalline solid.[8][9]

-

Apparatus: Mel-Temp apparatus or Thiele tube, capillary tubes (sealed at one end), thermometer.[8][9]

-

Procedure:

-

Sample Preparation: A small amount of finely powdered (R)-(-)-Pantolactone is packed into a capillary tube to a height of 1-2 mm.[10]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[9] This assembly is then placed in the heating block of a Mel-Temp apparatus or immersed in the oil of a Thiele tube.[8]

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[9]

-

Observation: The temperature at which the solid first begins to liquefy (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.[10]

-

Reporting: The melting point is reported as the range T1-T2. A sharp melting range (0.5-1.0°C) typically indicates a high-purity compound.[8]

-

Boiling Point Determination (Reduced Pressure)

As (R)-(-)-Pantolactone's boiling point is determined at reduced pressure, a specialized setup is required. The Thiele tube method is commonly adapted for this purpose.

-

Apparatus: Thiele tube, heat source (e.g., Bunsen burner), thermometer, capillary tube (sealed at one end), fusion tube (small test tube), vacuum source.[11][12]

-

Procedure:

-

Sample Preparation: A few milliliters of (R)-(-)-Pantolactone are placed in a fusion tube. A capillary tube, sealed at one end, is placed inside the fusion tube with the open end submerged in the liquid.[11][13]

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., silicone oil). The apparatus is connected to a vacuum system to maintain the desired pressure (e.g., 15 mmHg).

-

Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[12]

-

Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. The heat is then removed, and the liquid is allowed to cool slowly.

-

Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point at that specific pressure.[12]

-

Solubility Determination

This protocol provides a qualitative assessment of solubility in various solvents.

-

Apparatus: Small test tubes, vortex mixer (optional).

-

Procedure:

-

Sample and Solvent: Place approximately 25 mg of (R)-(-)-Pantolactone into a small test tube.[14]

-

Addition of Solvent: Add 0.75 mL of the desired solvent (e.g., water, ethanol) in small portions.[14]

-

Mixing: After each addition, shake the test tube vigorously or use a vortex mixer to ensure thorough mixing.[14]

-

Observation: Observe whether the solid dissolves completely. The compound is classified as soluble, partially soluble, or insoluble based on visual inspection.

-

Systematic Testing: For a comprehensive profile, this test can be systematically performed with a range of solvents, from nonpolar (e.g., hexane) to polar (e.g., water), and also in aqueous acidic (5% HCl) and basic (5% NaOH) solutions to understand its acid-base characteristics.[14][15]

-

Optical Rotation Measurement (Polarimetry)

Optical rotation is a definitive characteristic of chiral molecules like (R)-(-)-Pantolactone.[16]

-

Apparatus: Polarimeter, sample cell (typically 1 dm), analytical balance, volumetric flasks.[17]

-

Procedure:

-

Instrument Warm-up and Zeroing: Turn on the polarimeter and allow the light source to warm up for at least 10 minutes.[17] Fill the sample cell with the pure solvent (e.g., water) and place it in the instrument to set the zero or baseline reading.[17]

-

Sample Preparation: Prepare a solution of (R)-(-)-Pantolactone of a precise concentration (e.g., 2 g per 100 mL, or c=2). Accurately weigh the compound and dissolve it in the chosen solvent using a volumetric flask.

-

Measurement: Rinse the sample cell with a small amount of the prepared solution, then fill the cell, ensuring no air bubbles are present.[17][18] Place the filled cell in the polarimeter and record the observed optical rotation (α).[17] Note the temperature during the measurement.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using Biot's law: [α] = α / (l * c) where:

-

α = observed optical rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

c = concentration of the solution in g/mL[19]

-

-

Spectral Data Acquisition

-

Apparatus: Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[20]

-

Procedure (using ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid (R)-(-)-Pantolactone powder directly onto the ATR crystal surface.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal, then acquire the IR spectrum.[20] The typical range is 4000–400 cm⁻¹.[21]

-

-

Apparatus: NMR spectrometer (e.g., 400 MHz or higher), NMR tubes.

-

Procedure for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve an appropriate amount of (R)-(-)-Pantolactone in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) inside an NMR tube.[22]

-

Instrument Setup: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.[22][23]

-

¹³C NMR Acquisition:

-

Data Processing: Apply Fourier transformation to the acquired data, phase the spectrum, and reference it using the solvent peak or an internal standard like TMS (0 ppm).[22]

-

-

Apparatus: Mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Procedure (General):

-

Sample Introduction: The sample is introduced into the instrument. For a solid like pantolactone, this may involve dissolving it in a suitable solvent for ESI or using a direct insertion probe for EI.[24]

-

Ionization: The sample molecules are converted into gas-phase ions.[25] ESI is a 'soft' ionization technique that typically yields the molecular ion, while EI is a 'hard' technique that can cause fragmentation.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[24][26]

-

Detection: The separated ions are detected, and the data is presented as a mass spectrum, which is a plot of ion intensity versus m/z ratio.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a chemical substance like (R)-(-)-Pantolactone.

Caption: Logical workflow for the physicochemical characterization of a chemical substance.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pantolactone [drugfuture.com]

- 3. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-(-)-PANTOLACTONE CAS#: 599-04-2 [m.chemicalbook.com]

- 5. (R)-(-)-pantolactone, 599-04-2 [thegoodscentscompany.com]

- 6. ymdb.ca [ymdb.ca]

- 7. Page loading... [guidechem.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 13. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. www1.udel.edu [www1.udel.edu]

- 16. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 17. Video: Polarimeter: Concept of Chirality, Enantiomers, Optical Rotation [jove.com]

- 18. rudolphresearch.com [rudolphresearch.com]

- 19. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 20. emeraldcloudlab.com [emeraldcloudlab.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. benchchem.com [benchchem.com]

- 23. books.rsc.org [books.rsc.org]

- 24. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 25. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

An In-depth Technical Guide to the Degradation Products of Pantothenic Acid, Focusing on D(-)-Pantolactone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of pantothenic acid (Vitamin B5), with a primary focus on the formation of its main degradation product, D(-)-pantolactone. This document delves into the chemical stability of pantothenic acid under various stress conditions, outlines detailed experimental protocols for its analysis, and presents available quantitative data to support formulation development and stability studies.

Introduction to Pantothenic Acid and its Degradation

Pantothenic acid is a water-soluble B vitamin essential for the synthesis of coenzyme A (CoA), a vital molecule in numerous metabolic pathways.[1] Despite its widespread presence in various foods, its stability can be compromised under certain conditions, leading to the formation of degradation products. The most significant of these is this compound. Understanding the degradation pathways of pantothenic acid is critical for ensuring the potency and safety of pharmaceutical and nutraceutical products.

The primary non-enzymatic degradation route of pantothenic acid is through intramolecular esterification, also known as lactonization. This process involves the hydroxyl group on the pantoic acid moiety attacking the carboxylic acid group, resulting in the formation of a cyclic ester, this compound, and the release of a water molecule.[2] This reaction is reversible and is significantly influenced by environmental factors such as pH, temperature, and humidity.

Degradation Pathways of Pantothenic Acid

The degradation of pantothenic acid can proceed through two main pathways: chemical degradation and microbial degradation.

Chemical Degradation: Formation of this compound

The principal chemical degradation pathway for pantothenic acid is its conversion to this compound. This intramolecular cyclization is highly dependent on the pH of the environment.

-

Acidic Conditions: An acidic environment favors the formation of the more stable this compound.[2]

-

Neutral to Alkaline Conditions: In neutral to alkaline solutions, the equilibrium shifts towards the hydrolysis of this compound back to pantoic acid.[2]

The stability of pantothenic acid in aqueous solutions is considerably reduced in both acidic and alkaline pH domains. Studies have shown that up to 40% of the initial amount of pantothenic acid can be degraded within one hour in these conditions.[3]

Other factors influencing chemical degradation include:

-

Temperature: Higher temperatures accelerate the rate of degradation.[2] Thermal degradation of pantothenic acid has been shown to follow first-order kinetics.[4]

-

Humidity: Pantothenic acid is hygroscopic, and the presence of moisture can facilitate hydrolysis and other degradation pathways.[2] Calcium pantothenate, a salt of pantothenic acid, is often used in formulations due to its enhanced stability against factors like acid, alkali, and heat.[1]

dot

References

- 1. Pantothenic acid - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Chemical Stability of Vitamin B5 | Semantic Scholar [semanticscholar.org]

- 4. Kinetic Studies on the Thermal Degradation of Pantothenic Acid -Korean Journal of Food Science and Technology | Korea Science [koreascience.kr]

The Core Mechanism of Action of D(-)-Pantolactone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-Pantolactone, a chiral bicyclic lactone, serves as a crucial building block in the synthesis of various biologically active molecules. Its inherent chirality and versatile chemical nature make it an attractive scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound derivatives, with a primary focus on their role as enzyme inhibitors. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and drug development in this area.

Inhibition of Fatty Acid Synthase (FAS)

A significant mechanism of action identified for a series of this compound derivatives is the inhibition of Fatty Acid Synthase (FAS). FAS is a key enzyme in the de novo biosynthesis of fatty acids and is overexpressed in many cancer cells and is implicated in various metabolic disorders. Inhibition of FAS is a promising therapeutic strategy for cancer and obesity.[1]

Quantitative Data: FAS Inhibition and Lipid Accumulation

A study by Zhong et al. (2019) described the synthesis and evaluation of a series of this compound derivatives as FAS inhibitors. The inhibitory activity was quantified by measuring the half-maximal inhibitory concentration (IC50) against mouse FAS. Furthermore, the effect of these derivatives on lipid accumulation in human HepG2 cells was assessed. The key quantitative findings are summarized in the table below.[1]

| Compound | FAS IC50 (μM) | Lipid Accumulation Inhibition in HepG2 cells |

| 3c | 15.45 ± 1.21 | Yes |

| 3d | 13.68 ± 1.52 | Yes |

| 3e | 18.72 ± 1.89 | Yes |

| 3f | 20.11 ± 2.03 | Yes |

| 3j | 22.54 ± 2.17 | Yes |

| 3m | 14.23 ± 1.68 | Yes |

| 3q | 33.19 ± 1.39 | Yes |

| 3r | 28.96 ± 2.54 | Yes |

| C75 (Reference Inhibitor) | 13.86 ± 2.79 | Not Reported |

Data sourced from Zhong et al., 2019.[1]

Signaling Pathway: FAS Inhibition

The inhibition of FAS by this compound derivatives disrupts the synthesis of fatty acids, which are essential for membrane formation, energy storage, and signaling. In cancer cells, this leads to an accumulation of the substrate malonyl-CoA, which can trigger apoptosis. The disruption of lipid metabolism also affects cellular signaling pathways that are dependent on lipid modifications of proteins.

Caption: Inhibition of Fatty Acid Synthase (FAS) by this compound derivatives.

Potential as Antimicrobial Agents: Quorum Sensing Inhibition

While direct studies on this compound derivatives as quorum sensing (QS) inhibitors are limited, related lactone structures have shown significant activity in this area. QS is a cell-to-cell communication mechanism in bacteria that regulates virulence and biofilm formation. Inhibiting QS is a promising anti-virulence strategy. Alantolactone, a structurally related sesquiterpene lactone, has been shown to inhibit QS in Pseudomonas aeruginosa.[2][3] This suggests that this compound derivatives could be explored for similar activities.

Hypothesized Signaling Pathway: Quorum Sensing Inhibition

QS systems in Gram-negative bacteria often rely on N-acylhomoserine lactone (AHL) signaling molecules. These AHLs bind to transcriptional regulators (e.g., LasR in P. aeruginosa), activating the expression of virulence genes. This compound derivatives, due to their lactone core, could potentially act as competitive inhibitors of AHLs, blocking the activation of these transcriptional regulators.

Caption: Hypothesized mechanism of quorum sensing inhibition by this compound derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound derivatives.

Fatty Acid Synthase (FAS) Inhibition Assay

This protocol is adapted from the methods used to evaluate FAS inhibitors.

Objective: To determine the IC50 value of this compound derivatives against FAS.

Materials:

-

Purified FAS enzyme

-

This compound derivatives (test compounds)

-

C75 (reference inhibitor)

-

Acetyl-CoA

-

Malonyl-CoA

-

NADPH

-

Potassium phosphate (B84403) buffer (pH 7.0)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, NADPH, and acetyl-CoA in each well of a 96-well plate.

-

Add varying concentrations of the this compound derivatives or the reference inhibitor to the wells.

-

Initiate the reaction by adding the FAS enzyme to each well.

-

Immediately monitor the decrease in absorbance at 340 nm at 37°C, which corresponds to the oxidation of NADPH.

-

The reaction is initiated by the addition of malonyl-CoA.

-

Calculate the rate of NADPH oxidation for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of FAS activity, from the dose-response curve.

Caption: Workflow for the Fatty Acid Synthase (FAS) inhibition assay.

Lipid Accumulation Assay in HepG2 Cells

This protocol is used to assess the impact of FAS inhibitors on lipid accumulation in a cellular context.

Objective: To qualitatively and quantitatively assess the effect of this compound derivatives on lipid accumulation in HepG2 cells.

Materials:

-

HepG2 cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

This compound derivatives

-

Oil Red O staining solution

-

Formalin solution (10%)

-

Isopropanol

-

Phosphate-buffered saline (PBS)

-

24-well plates

-

Microscope

-

Spectrophotometer

Procedure:

-

Seed HepG2 cells in 24-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound derivatives for a specified period (e.g., 24-48 hours).

-

Wash the cells with PBS and fix them with 10% formalin for 1 hour.

-

Wash the fixed cells with water and then with 60% isopropanol.

-

Stain the cells with Oil Red O solution for 10-15 minutes to visualize lipid droplets.

-

Wash the cells with water to remove excess stain.

-

For qualitative analysis, observe and capture images of the stained lipid droplets using a microscope.

-

For quantitative analysis, elute the Oil Red O stain from the cells using isopropanol.

-

Measure the absorbance of the eluted stain at a specific wavelength (e.g., 510 nm) using a spectrophotometer.

-

The absorbance is proportional to the amount of accumulated lipid.

References

- 1. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Alantolactone modulates the production of quorum sensing mediated virulence factors and biofilm formation in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to the Stereochemistry and Chirality of Pantolactone Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pantolactone, a key chiral intermediate, is of paramount importance in the pharmaceutical industry, primarily serving as a precursor for the synthesis of D-pantothenic acid (Vitamin B5) and its derivatives.[1][2] This guide provides a comprehensive technical overview of the stereochemistry and chirality of pantolactone isomers. It details the distinct properties of (R)- and (S)-pantolactone, outlines methodologies for their separation and synthesis, and provides explicit experimental protocols for enzymatic resolution and chiral analysis. The content herein is intended to serve as a critical resource for professionals engaged in pharmaceutical research and development, synthetic chemistry, and metabolic engineering.

Introduction to Pantolactone Chirality

Pantolactone, chemically known as dihydro-3-hydroxy-4,4-dimethyl-2(3H)-furanone, is a chiral molecule existing as a pair of enantiomers due to a stereogenic center at the C3 position.[3][4] These non-superimposable mirror images are designated as:

-

(R)-(-)-pantolactone: Also known as D-(-)-pantolactone, this is the biologically significant isomer used in the synthesis of D-pantothenic acid, a vital component of Coenzyme A.[1][5]

-

(S)-(+)-pantolactone: Also referred to as L-(+)-pantolactone.

The distinct three-dimensional arrangement of these enantiomers results in different interactions with other chiral molecules, including biological systems like enzymes and receptors.[6][7] This stereospecificity is the fundamental reason why the enantiomeric purity of pantolactone is critical for drug development, as different isomers can exhibit varied pharmacological activities and toxicities.[7][8]

Physicochemical Properties of Pantolactone Isomers

While enantiomers share identical physical properties in an achiral environment (e.g., boiling point, density), they differ in their interaction with plane-polarized light (optical activity).[6] The (R)-isomer is levorotatory (-), while the (S)-isomer is dextrorotatory (+). A racemic mixture (DL-Form), containing equal amounts of both enantiomers, exhibits no optical activity.[6]

Table 1: Physicochemical Data of Pantolactone Isomers

| Property | (R)-(-)-Pantolactone (D-Form) | (S)-(+)-Pantolactone (L-Form) | (±)-Pantolactone (DL-Form) |

| CAS Number | 599-04-2[5] | 5405-40-3 | 79-50-5[9] |

| Molecular Formula | C₆H₁₀O₃[5] | C₆H₁₀O₃ | C₆H₁₀O₃[9] |

| Molecular Weight | 130.14 g/mol [5] | 130.14 g/mol [10] | 130.14 g/mol [9] |

| Melting Point | 92 °C[11][12] | 89-93 °C | 80 °C[12] |

| Boiling Point | 120-122 °C @ 15 mmHg | 120-122 °C @ 15 mmHg | 130 °C @ 18 mmHg[12] |

| Optical Rotation | [α]D²⁵ -50.7° (c=2.05, H₂O)[12] | [α]D²² +50.0° (c=0.5, H₂O) | Not Applicable |

Strategies for Obtaining Enantiopure Pantolactone

The production of enantiomerically pure pantolactone is a central challenge. The primary strategies involve the resolution of racemic mixtures and direct asymmetric synthesis.[13]

Kinetic Resolution of Racemic Pantolactone

Kinetic resolution is a widely used industrial method that relies on the differential reaction rates of enantiomers with a chiral catalyst or enzyme.

-

Enzymatic Resolution: This is a highly efficient and stereoselective method.[1] D-lactonases or lipases are commonly employed. For instance, a D-lactonase selectively hydrolyzes D-(-)-pantolactone from a racemic mixture (DL-pantolactone) to form D-pantoic acid, leaving the unreacted L-(+)-pantolactone behind.[2][14] The resulting D-pantoic acid can then be separated and subsequently re-lactonized to yield pure D-(-)-pantolactone.[13] This process can achieve very high enantiomeric excess (>99% ee).[13]

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer in high purity, bypassing the need for resolution. A prominent method is the asymmetric reduction of the prochiral ketone, ketopantolactone, using chiral catalysts or biocatalysts (enzymes like carbonyl reductases).[13] This approach can stereoselectively produce (R)-pantolactone with high yield and enantiopurity.[1]

Visualization of Key Processes

Logical Flow of Pantolactone Production Strategies

The following diagram illustrates the two main pathways to obtain enantiomerically pure (R)-pantolactone.

Experimental Workflow for Enzymatic Kinetic Resolution

This diagram outlines the typical laboratory workflow for the enzymatic resolution of DL-pantolactone.

Experimental Protocols

Protocol: Enzymatic Kinetic Resolution of DL-Pantolactone

This protocol is adapted from methodologies employing whole-cell biocatalysts expressing a D-lactonase.[13][14]

1. Biocatalyst Preparation:

- Cultivate E. coli cells engineered to express a D-lactonase (e.g., TSDL).[14]

- Harvest the cells via centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer). The resulting wet cells are used directly as the whole-cell biocatalyst.[13]

2. Reaction Setup:

- In a temperature-controlled reaction vessel, prepare a suspension of the wet cells (e.g., 40 g wet cell weight per liter) in water.[14]

- Add DL-pantolactone substrate to the desired final concentration (e.g., up to 200 g/L).[14]

3. Reaction Execution:

- Maintain the reaction temperature at 30°C with constant stirring.[14]

- Control the pH at 7.0 by the automated addition of a base, such as 5% NH₃·H₂O, to neutralize the D-pantoic acid being formed.[14]

- Monitor the reaction progress by periodically taking samples and analyzing the conversion of DL-pantolactone and the enantiomeric excess (ee) of the product via chiral HPLC.[13]

- Stop the reaction when conversion reaches approximately 50%, which theoretically yields the highest enantiomeric excess for the remaining substrate.[13]

4. Workup and Analysis:

- Remove the biocatalyst (cells) by centrifugation.[13]

- The resulting supernatant contains the product, D-pantoic acid, and the unreacted L-(+)-pantolactone.[13]

- These components can be separated using standard chemical procedures such as extraction or chromatography.

- The purified D-pantoic acid can be re-lactonized to D-(-)-pantolactone if desired.[13]

Protocol: Chiral HPLC Analysis of Pantolactone Isomers

This protocol provides a general method for the analytical separation of pantolactone enantiomers, essential for determining enantiomeric excess (ee).[15][16]

1. HPLC System and Column:

- Use an HPLC system equipped with a UV detector.[16]

- Chiral Stationary Phase (CSP): A polysaccharide-based column is highly effective. For example, a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm).[15]

2. Mobile Phase (Normal-Phase Mode):

- Prepare a mobile phase consisting of a mixture of n-Hexane, Isopropanol (B130326) (IPA), and Trifluoroacetic Acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).[15]

- Degas the mobile phase thoroughly before use.

3. Chromatographic Conditions:

- Flow Rate: 1.0 mL/min.[15]

- Temperature: 25 °C.[15]

- Detection: UV at 210 nm.[15]

- Injection Volume: 10 µL.[15]

4. Sample Preparation:

- Dissolve the pantolactone sample (racemic standard or reaction mixture) in the mobile phase to a concentration of approximately 1 mg/mL.[15]

- Filter the sample through a 0.45 µm syringe filter before injection.[16]

5. Data Analysis and Optimization:

- Integrate the peak areas for the two separated enantiomers in the resulting chromatogram.

- Calculate the enantiomeric excess (ee %) using the formula: ee % = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.

- If separation is suboptimal, adjust the ratio of n-hexane to isopropanol to optimize resolution.[15]

Conclusion

The stereochemistry of pantolactone is a critical factor in its application within the pharmaceutical industry. The biological activity of Vitamin B5 and its derivatives is directly tied to the (R)-enantiomer, necessitating the production of enantiomerically pure (R)-pantolactone.[17] A thorough understanding of the distinct properties of each isomer, coupled with robust methodologies for asymmetric synthesis, enzymatic resolution, and chiral analysis, is essential for researchers and developers. The protocols and data presented in this guide offer a foundational resource for the synthesis, purification, and quality control of this vital chiral building block, ultimately supporting the development of safe and effective therapeutics.[18]

References

- 1. researchgate.net [researchgate.net]

- 2. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. moodle2.units.it [moodle2.units.it]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A review of drug isomerism and its significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Geometric Isomers in Drug Efficacy and Toxicity [eureka.patsnap.com]

- 9. (±)-pantolactone, 79-50-5 [thegoodscentscompany.com]

- 10. (S)-(+)-泛酸内酯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. ymdb.ca [ymdb.ca]

- 12. Pantolactone [drugfuture.com]

- 13. benchchem.com [benchchem.com]

- 14. Biocatalytic kinetic resolution of d,l-pantolactone by using a novel recombinant d-lactonase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Synthesis, biological activities, and docking studies of d-pantolactone derivatives as novel FAS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety, Toxicity, and Handling of D(-)-Pantolactone

For Researchers, Scientists, and Drug Development Professionals

D(-)-Pantolactone, a chiral lactone and a key intermediate in the synthesis of D-pantothenic acid (Vitamin B5), is utilized in the pharmaceutical and cosmetic industries.[1][2] This document provides a comprehensive overview of its safety, toxicity, and handling information, compiled from available safety data sheets and toxicological assessments.

Chemical and Physical Properties

This compound is a white crystalline solid.[3][4] It is hygroscopic and sensitive to moisture and light.[5][6]

| Property | Value | Reference(s) |

| Synonyms | (R)-(-)-α-Hydroxy-β,β-dimethyl-γ-butyrolactone, (R)-(-)-Pantoyl lactone | [5][6][7] |

| CAS Number | 599-04-2 | [5][6][7] |

| Molecular Formula | C6H10O3 | [3][7] |

| Molecular Weight | 130.14 g/mol | [3][6][7] |

| Melting Point | 88-92°C | [3] |

| Boiling Point | 120-122°C (at 15 mmHg) | [3][6] |

| Solubility | Soluble in water | [5] |

Toxicological Data

The toxicological profile of this compound and its racemic mixture, DL-Pantolactone, has been evaluated through various studies.

| Test | Species | Route | Result | Reference(s) |

| Acute Oral LD50 (D-Pantolactone) | Rat | Oral | 3360 mg/kg bw | [5][8] |

| Acute Oral LD50 (D-Pantolactone) | Mouse | Oral | 1410 mg/kg bw | [8] |

| Acute Oral LD50 (DL-Pantolactone) | Rat | Oral | 9700 mg/kg bw | [8] |

| Acute Oral LD50 (DL-Pantolactone) | Mouse | Oral | 4380 mg/kg bw | [8] |

| Intraperitoneal LD50 (D-Pantolactone) | Mouse | Intraperitoneal | 600 mg/kg bw | [8] |

| Skin Irritation | Rabbit | Dermal | Not irritating to slight erythema | [9][10] |

| Eye Irritation | Not Specified | Ocular | Causes serious eye irritation | [3][5][7] |

| Skin Sensitization | Guinea Pig | Dermal | Not a skin sensitizer | [9] |

| Mutagenicity (Ames Test) | Escherichia coli | In vitro | Negative | [8] |

| Reproductive/Developmental Toxicity (DL-Pantolactone) | Rat | Oral | NOAEL ≥1000 mg/kg bw/day | [9][11] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing serious eye irritation.[5][7] Some sources also indicate it may cause skin and respiratory irritation.[3]

GHS Hazard Statements:

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray[3]

-

P264: Wash skin thoroughly after handling[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[3]

-

P337+P313: If eye irritation persists: Get medical advice/attention[3]

Handling, Storage, and First Aid

Handling:

-

Use in a well-ventilated area.[3]

-

Avoid contact with skin, eyes, and clothing.[3]

-

Wear appropriate personal protective equipment (PPE), including gloves and eye/face protection.[3]

-

Wash hands thoroughly after handling.[3]

Storage:

-

Store in a cool, dry, well-ventilated area.[3]

-

Protect from moisture and light as the product is hygroscopic.[5][6]

-

Recommended storage temperature is 2-8°C.[3]

First Aid Measures:

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[3]

-

In case of skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[3]

-

In case of inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[3]

-

In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical aid immediately.[3]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test): This assay is a standard method for evaluating the mutagenic potential of a chemical.[12] The general workflow involves exposing specific strains of bacteria (e.g., Salmonella typhimurium or Escherichia coli) with mutations in genes required for histidine or tryptophan synthesis to the test substance.[12] The mutagenicity is assessed by the number of revertant colonies that can grow on a medium lacking the specific amino acid.[12][13]

Skin Sensitization Test (Guinea Pig Maximization Test): This method is used to assess the potential of a substance to cause skin sensitization. It involves an induction phase where the test substance is administered to the guinea pig's skin, followed by a challenge phase to observe for allergic reactions.

Signaling Pathways and Biological Effects

Currently, there is limited publicly available information detailing the specific signaling pathways through which this compound may exert its biological or toxicological effects. It is primarily known as a precursor in the synthesis of pantothenic acid, which is essential for the synthesis of coenzyme A (CoA). CoA plays a critical role in numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the Krebs cycle. Allergic contact dermatitis has been reported in some cases, suggesting a potential for immune system interaction in susceptible individuals.[2][14][15][16]

Ecotoxicological Information

There is a general lack of available data on the ecotoxicity of this compound.[3][17] One study on the racemic mixture, DL-lactone, indicated that the acute toxicity to fish is greater than 100 mg/L.[11] Further studies are needed to fully characterize its environmental impact.

Conclusion

This compound is a compound with a well-defined role in chemical synthesis. Its primary hazard is serious eye irritation, with potential for skin and respiratory irritation. The available data suggests a low order of acute toxicity and no significant concerns regarding mutagenicity or reproductive toxicity. However, there have been case reports of allergic contact dermatitis. Standard safe laboratory practices, including the use of appropriate personal protective equipment and adequate ventilation, should be followed to minimize exposure and ensure safe handling. Further research into its specific biological interaction pathways and ecotoxicological profile would provide a more complete understanding of this compound.

References

- 1. DL-Pantolactone | 79-50-5 | FP31950 | Biosynth [biosynth.com]

- 2. Allergic contact dermatitis from pantolactone and dexpanthenol in wound healing creams - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. D-(-)-PANTOLACTONE - Safety Data Sheet [chemicalbook.com]

- 5. fishersci.com [fishersci.com]

- 6. watson-int.com [watson-int.com]

- 7. D-Pantolactone | C6H10O3 | CID 439368 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 9. DL-Pantolactone - Hazardous Agents | Haz-Map [haz-map.com]

- 10. cir-safety.org [cir-safety.org]

- 11. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 12. biomed.cas.cz [biomed.cas.cz]

- 13. Assessing the mutagenic potential of methyl phenlactonoate 3 and Nijmegen-1 in bacterial reverse mutation assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Allergic contact dermatitis from pantolactone and dexpanthenol in wound healing creams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. sds.metasci.ca [sds.metasci.ca]

Spectral data for D(-)-Pantolactone (NMR, IR, Mass Spec)

An In-depth Technical Guide to the Spectral Data of D(-)-Pantolactone

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and drug development professionals who require detailed spectral information and experimental methodologies for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the different hydrogen atoms in the molecule. The chemical shifts are influenced by the electronic environment of each proton.

| Assignment | Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Solvent |

| H-3 | 4.169 | d | -4.4 | CDCl₃[1] |

| H-5a | 4.003 | d | - | CDCl₃[1] |

| H-5b | 3.98 | d | - | CDCl₃[1] |

| OH | 3.622 | s | - | CDCl₃[1] |

| CH₃-4a | 1.230 | s | - | CDCl₃[1] |

| CH₃-4b | 1.084 | s | - | CDCl₃[1] |

| H-3 | 4.37 | - | - | D₂O[2] |

| H-5 | 4.15 - 4.08 | m | - | D₂O[2] |

| CH₃ | 1.18 | s | - | D₂O[2] |

| CH₃ | 1.01 | s | - | D₂O[2] |

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) [ppm] | Solvent |

| C=O (C1) | 182.61 | D₂O[2] |

| C-O (C5) | 79.67 | D₂O[2] |

| C-OH (C3) | 78.25 | D₂O[2] |

| C(CH₃)₂ (C4) | 43.31 | D₂O[2] |

| CH₃ | 24.12 | D₂O[2] |

| CH₃ | 20.87 | D₂O[2] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.

| Functional Group | **Characteristic Absorption Band (cm⁻¹) ** | Intensity |

| O-H (Alcohol) | 3550 - 3200 | Strong, Broad[3] |

| C-H (Alkane) | 2950 - 2850 | Medium to Strong[3] |

| C=O (γ-Lactone) | ~1770 | Strong[3] |

| C-O (Ester) | 1300 - 1000 | Strong[4][5] |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The molecular weight of this compound is 130.14 g/mol .[2] The mass spectrum shows the molecular ion peak and various fragment ions.

Electron Ionization (EI) Mass Spectrometry

| m/z | Relative Intensity (%) | Possible Fragment |

| 130 | Low | [M]⁺ (Molecular Ion)[1] |

| 71 | 100.0 | [M - C₂H₅O₂]⁺ or [C₄H₇O]⁺[1] |

| 57 | 19.6 | [C₄H₉]⁺[1] |

| 43 | 30.9 | [C₃H₇]⁺ or [C₂H₃O]⁺[1] |

| 41 | 24.6 | [C₃H₅]⁺[1] |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.[1] The spectrum is recorded on an NMR spectrometer, for instance, a Bruker instrument, operating at a frequency of 500 MHz for ¹H and 125 MHz for ¹³C.[6] Chemical shifts are referenced to an internal standard, such as tetramethylsilane (B1202638) (TMS). Data acquisition and processing are performed using appropriate software.

Infrared (IR) Spectroscopy

For solid samples, the Attenuated Total Reflectance (ATR) or KBr pellet method is commonly used.[2][7] In the ATR method, a small amount of the sample is placed directly on the ATR crystal. For the KBr pellet method, the sample is mixed with spectroscopic grade KBr and pressed into a thin pellet. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27 FT-IR.[2]

Mass Spectrometry